REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][CH:3]=C1.[H-].[Na+].Cl[C:9]1[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][N:10]=1.O.C[N:21](C=O)C>>[N:1]1([C:9]2[CH:18]=[CH:17][C:12]([C:13]([O:15][CH3:16])=[O:14])=[CH:11][N:10]=2)[CH:5]=[CH:4][CH:3]=[N:21]1 |f:1.2|
|
Name
|
|
Quantity
|
0.233 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
After stirring for 5 hrs
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred for 27 hrs
|
Duration
|
27 h
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (over anhydrous MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
FILTRATION
|
Details
|
the precipitated solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)C1=NC=C(C(=O)OC)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.683 g | |
YIELD: PERCENTYIELD | 64% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |